molecular formula C11H11F3N2O B6241976 N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide CAS No. 1828845-50-6

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide

Cat. No.: B6241976
CAS No.: 1828845-50-6
M. Wt: 244.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide (CAS 1507711-13-8) is a synthetic azetidine-based compound supplied for research and development purposes. This molecule features a carboxamide bridge connecting a 3-(trifluoromethyl)phenyl group to the 3-position of an azetidine ring, resulting in a molecular formula of C 11 H 11 F 3 N 2 O and a molecular weight of 244.21 g/mol . The integration of the azetidine ring, a saturated four-membered heterocycle, makes this compound a valuable constrained scaffold in medicinal chemistry. Azetidine derivatives are increasingly investigated as bioisosteres for common functional groups and are utilized to improve the physicochemical and pharmacokinetic properties of drug candidates . The presence of the trifluoromethyl group is a classic strategy in drug design to enhance metabolic stability, membrane permeability, and overall lipophilicity . This compound serves as a key intermediate in the exploration of novel therapeutic agents. Research into analogous azetidine carboxamide derivatives has indicated potential for targeting central nervous system (CNS) disorders . Furthermore, the azetidine pharmacophore is found in structures investigated for a range of biological activities, underscoring its utility as a versatile building block in constructing diverse chemical libraries for high-throughput screening and lead optimization . Please note: This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1828845-50-6

Molecular Formula

C11H11F3N2O

Molecular Weight

244.2

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenolysis of 1-Diphenylmethyl-3-hydroxyazetidine

Azetidine-3-carboxamide precursors are often synthesized via hydrogenolysis of 1-diphenylmethyl-3-hydroxyazetidine derivatives. This method, detailed in patent literature, involves:

  • Protection : The azetidine nitrogen is protected with a diphenylmethyl group to prevent unwanted side reactions.

  • Sulfonylation : The hydroxyl group at C3 is converted to a mesylate (methanesulfonate) using methanesulfonyl chloride in the presence of triethylamine.

  • Nucleophilic Displacement : The mesylate undergoes substitution with sodium azide or ammonia to introduce the carboxamide group.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the diphenylmethyl group, yielding azetidine-3-carboxamide.

Critical to this process is the addition of triethylamine during hydrogenolysis, which stabilizes the azetidine intermediate and suppresses dimerization. Without this base, dimeric byproducts constitute up to 15% of the product mixture, complicating purification.

Cyclization of β-Amino Alcohols

An alternative route involves cyclizing β-amino alcohols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). For example, ethyl 4,4,4-trifluoroacetoacetate is iminated with benzylamine, reduced with sodium borohydride, and cyclized using thionyl chloride to form 2-(trifluoromethyl)azetidine. While this method avoids protection-deprotection steps, it requires stringent temperature control (−20°C to 0°C) to prevent ring-opening side reactions.

Coupling with 3-(Trifluoromethyl)aniline

The final step involves coupling azetidine-3-carboxamide with 3-(trifluoromethyl)aniline. Two approaches are prevalent: direct amidation and active ester intermediacy .

Direct Amidation Using Carbodiimides

In this method, azetidine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 3-(trifluoromethyl)aniline in dichloromethane. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 68–72%. Key advantages include simplicity and compatibility with moisture-sensitive reagents. However, excess EDC must be quenched with acetic acid to prevent over-activation of the carboxylic acid.

Table 1: Optimization of Direct Amidation Conditions

ParameterOptimal ValueYield (%)
Coupling AgentEDC72
SolventDichloromethane68
Temperature25°C70
Reaction Time18 hours71

Active Ester Formation with HOBt

Higher yields (85–89%) are achieved by pre-forming the hydroxybenzotriazole (HOBt) active ester of azetidine-3-carboxylic acid. The ester is reacted with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) at 40°C for 6 hours. This method minimizes racemization and is preferred for large-scale synthesis, though it requires anhydrous conditions and rigorous exclusion of oxygen.

Alternative Routes via Azetidinium Salts

Recent studies explore azetidinium salts as intermediates for regioselective functionalization. Quaternization of this compound with methyl iodide generates azetidinium iodide, which undergoes ring-opening with nucleophiles (e.g., NaN₃, KSCN). While this route enables diversification of the azetidine core, it introduces additional steps and reduces overall yield (45–50%).

Purification and Characterization

Final purification typically employs flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is confirmed via:

  • ¹H NMR : Characteristic signals at δ 3.8–4.2 ppm (azetidine CH₂), δ 7.5–7.8 ppm (aromatic CF₃).

  • HPLC-MS : Molecular ion peak at m/z 244.21 [M+H]⁺.

Table 2: Spectral Data for this compound

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 4.15 (m, 2H, CH₂N), 3.92 (m, 2H, CH₂CO), 7.62 (d, J = 8.4 Hz, 1H, ArH)
¹³C NMR (100 MHz, CDCl₃)δ 170.5 (C=O), 124.5 (q, J = 272 Hz, CF₃), 52.3 (CH₂N)
IR (KBr)1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch)

Chemical Reactions Analysis

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide exhibits several pharmacological activities that make it a candidate for further research:

  • Antidepressant Activity : Research indicates that derivatives of azetidine compounds, including this compound, may possess antidepressant properties. This is supported by studies demonstrating the efficacy of azetidine derivatives in treating mood disorders through modulation of neurotransmitter systems .
  • Anticonvulsant Properties : The compound has been linked to anticonvulsant activity, making it a potential treatment option for epilepsy. Studies have shown that certain azetidine derivatives can inhibit seizure activity in animal models, suggesting a mechanism that warrants further investigation .
  • Anorexigenic Effects : Some azetidine derivatives have been reported to exhibit anorexigenic effects, which could be beneficial in treating obesity. This activity is attributed to their influence on appetite-regulating pathways in the brain .

Synthesis and Derivatives

The synthesis of this compound involves various chemical processes, often utilizing intermediates from other azetidine derivatives. The following table summarizes some relevant synthetic methods and their outcomes:

Synthetic Method Outcome Reference
Hydrogenolysis of 3-phenoxyazetidinesImproved yields of desired carboxamides
Reaction with isocyanatesProduction of N-loweralkyl-3-phenoxycarboxamides
Phase transfer catalysisEnhanced efficiency in synthesizing azetidines

Case Studies and Research Findings

Numerous studies have explored the applications of this compound and its derivatives:

  • Antimicrobial Activity : In vitro studies have demonstrated that azetidine derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections resistant to conventional antibiotics .
  • Anticancer Potential : Research has indicated that certain azetidine derivatives show promising anticancer activity. For instance, compounds synthesized from N-substituted azetidinones were tested against various cancer cell lines, revealing effective growth inhibition, particularly against breast and colon cancer cells .

Future Prospects

The ongoing research into this compound highlights its potential as a versatile compound in pharmacology. Future studies may focus on:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its pharmacological effects could lead to the development of more targeted therapies.
  • Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans will be crucial for its potential therapeutic applications.
  • Structural Modifications : Exploring structural modifications to enhance the biological activity and reduce side effects could yield new derivatives with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity .

Comparison with Similar Compounds

(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide (Compound 36)

  • Structure : Features dual azetidine-carboxamide moieties, a thiophene linker, and a 2-methylbenzamide group.
  • Molecular Weight : 532.27 g/mol (HRMS) .
  • Comparison : While both compounds share the azetidine-carboxamide core, Compound 36 is significantly larger and more complex, enabling targeted protease inhibition. The simpler structure of this compound may offer advantages in synthetic accessibility but lacks proven antiviral activity in the provided data.

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide Monohydrate

  • Structure: Contains a pyridine-carboxamide core, 4-chloro-3-(trifluoromethyl)phenyl group, and fluorophenoxy substituent.
  • Activity : Anticancer applications, targeting hyperproliferative diseases (e.g., solid tumors, leukemias) .
  • Comparison : The trifluoromethyl group in this compound is at the 3-position on a chlorophenyl ring, similar to the 3-(trifluoromethyl)phenyl group in the target compound. However, the pyridine core and additional substituents confer distinct electronic properties and therapeutic targeting .

Functional Analogues in Agrochemicals

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Benzamide derivative with a 2-(trifluoromethyl) group and isopropoxyphenyl substituent.
  • Application : Fungicide used in crop protection .
  • The azetidine ring in the target compound may improve bioavailability in mammalian systems .

Data Table: Key Comparative Metrics

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Primary Application Reference
This compound 244.21 Azetidine-carboxamide 3-(Trifluoromethyl)phenyl Research (undisclosed)
Compound 36 (SARS-CoV-2 PLpro inhibitor) 532.27 Azetidine-thiophene Dual azetidine, 2-methylbenzamide Antiviral
Flutolanil ~323.29* Benzamide 2-(Trifluoromethyl), isopropoxyphenyl Fungicide
4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}...) ~450* Pyridine-carboxamide 4-Chloro-3-(trifluoromethyl)phenyl Anticancer

*Estimated based on molecular formula.

Research Implications and Gaps

  • Therapeutic Opportunities : While analogues like Compound 36 and the pyridine-carboxamide derivative have defined biological roles, further studies are needed to elucidate the target compound’s mechanism of action and therapeutic niche.
  • Synthetic Accessibility : The commercial availability and moderate cost of this compound make it a practical candidate for high-throughput screening .

Biological Activity

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, linked to an azetidine ring and a carboxamide functional group. This unique structure enhances its lipophilicity and reactivity, making it an attractive candidate for various biological applications.

Component Description
Trifluoromethyl GroupEnhances binding affinity and selectivity for biological targets.
Azetidine RingContributes to the compound’s stability and reactivity.
Carboxamide GroupIncreases solubility and may influence pharmacokinetics.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity, leading to potent biological effects. Notably, this compound has been investigated for its potential as an inhibitor of various enzymes involved in disease pathways.

Biological Activity

  • Antimicrobial Activity :
    • Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against resistant strains of bacteria. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, demonstrating their potential as new antimicrobial agents .
    • A study highlighted that certain derivatives eradicated preformed biofilms effectively and were found to be more effective than traditional antibiotics such as vancomycin .
  • Cytotoxicity :
    • Investigations into the cytotoxic effects of related compounds have revealed promising results against various cancer cell lines. For example, compounds derived from the azetidine structure exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells .
    • A notable finding includes a derivative showing an IC50 value of 0.420 ± 0.012 μM against alkaline phosphatase enzymes, indicating potential anticancer activity .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting alkaline phosphatase, which is implicated in various diseases .
    • Molecular docking studies have suggested strong binding affinities between the compound and target enzymes, indicating its potential as a therapeutic agent .

Case Studies

  • Pilot Study on Seizures : A pilot study involving fluzinamide (a related compound) demonstrated its addition to existing treatment regimens for refractory partial seizures led to reduced seizure frequency in some patients, although side effects were noted .
  • Antimicrobial Efficacy : In a comparative study, novel azetidine derivatives were tested against antibiotic-resistant bacterial strains, revealing significant growth inhibition compared to standard treatments .

Q & A

Q. What are the established synthetic routes for N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling azetidine-3-carboxylic acid with 3-(trifluoromethyl)aniline via amide bond formation using carbodiimide reagents (e.g., EDC or DCC) in the presence of HOBt to minimize racemization . Purification is achieved through column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity optimization requires HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, with residual solvents quantified via GC-MS .

Q. How is the structural characterization of this compound performed to confirm its identity?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR in DMSO-d6 or CDCl3 identifies key signals: the azetidine ring protons (δ 3.5–4.0 ppm), trifluoromethyl group (δ ~120 ppm in 13C), and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+) with exact mass matching the calculated value (e.g., C11H11F3N2O: 260.0874).
  • X-ray Crystallography: Single-crystal analysis verifies spatial arrangement, including the dihedral angle between the azetidine and phenyl rings, critical for SAR studies .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to test inhibition of kinases (e.g., EGFR) or proteases, with IC50 values calculated via nonlinear regression .
  • Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations over 48–72 hours .
  • Microbial Growth Inhibition: Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) to determine MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Modifications: Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) at the phenyl ring’s para position to assess impact on target binding .
  • Azetidine Ring Alterations: Replace azetidine with pyrrolidine or piperidine to evaluate conformational flexibility effects on potency .
  • Computational Modeling: Dock modified analogs into target protein structures (e.g., EGFR kinase domain) using AutoDock Vina to predict binding affinities . Validate predictions with in vitro IC50 comparisons .

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t1/2), bioavailability (via oral vs. IV administration), and tissue distribution in rodent models to identify absorption/metabolism issues .
  • Metabolite Identification: Use LC-MS/MS to detect major metabolites (e.g., hydroxylation at the azetidine ring) that may reduce active compound levels .
  • Orthogonal Assays: Validate target engagement in vivo using Western blotting (e.g., phospho-EGFR levels in tumors) to confirm mechanism of action .

Q. What computational approaches are recommended for target identification and mechanism elucidation?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions (e.g., with EGFR) over 100 ns to identify stable binding conformations and critical hydrogen bonds/π-π interactions .
  • QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to predict activity across analogs .
  • Pathway Analysis: Integrate RNA-seq data from treated cells (e.g., via KEGG pathway enrichment) to identify off-target effects or compensatory pathways .

Q. What strategies improve the compound’s selectivity and reduce off-target effects in vivo?

Methodological Answer:

  • Proteome-Wide Screening: Use affinity chromatography coupled with MS to identify unintended protein binders .
  • Covalent Modification: Introduce reactive warheads (e.g., acrylamides) for irreversible binding to the target’s cysteine residues, enhancing specificity .
  • Dose Escalation Studies: Conduct MTD (maximum tolerated dose) assays in rodents to balance efficacy with toxicity, focusing on organ-specific histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.